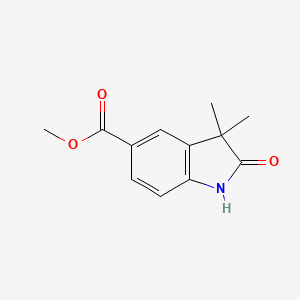

methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate

CAS No.:

Cat. No.: VC15738796

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO3 |

|---|---|

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | methyl 3,3-dimethyl-2-oxo-1H-indole-5-carboxylate |

| Standard InChI | InChI=1S/C12H13NO3/c1-12(2)8-6-7(10(14)16-3)4-5-9(8)13-11(12)15/h4-6H,1-3H3,(H,13,15) |

| Standard InChI Key | CEKXMGCFNZQPQY-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=C(C=CC(=C2)C(=O)OC)NC1=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic indole scaffold fused with a benzene and pyrrole ring. Key functional groups include:

-

Methyl ester at the 5-position, enhancing solubility in organic solvents .

-

3,3-Dimethyl substitution, introducing steric bulk that influences reactivity and biological interactions .

-

2-Oxo group, providing a carbonyl moiety capable of nucleophilic additions .

The SMILES notation and InChIKey MCCNOZMFPKXJPI-UHFFFAOYSA-N offer precise structural representation.

Physicochemical Characteristics

-

Molecular weight: 219.24 g/mol.

-

Solubility: Predominantly soluble in organic solvents like dichloromethane and dimethyl sulfoxide due to the ester group .

-

Stability: The dihydro configuration and steric hindrance from dimethyl groups enhance stability under standard conditions .

Synthesis and Manufacturing

Fischer Indole Synthesis

The compound is typically synthesized via Fischer indole synthesis, a method involving cyclization of aryl hydrazines with carbonyl compounds. For example, reacting a substituted phenylhydrazine with a ketone precursor under acidic conditions yields the indole core.

Esterification of Carboxylic Acid Precursors

An alternative route involves esterifying 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid (CAS: 129912-25-0) with methanol in the presence of a catalyst like sulfuric acid . This method achieves high yields and scalability for industrial production .

Table 1: Comparison of Synthesis Methods

| Method | Starting Materials | Yield (%) | Scalability |

|---|---|---|---|

| Fischer Indole | Phenylhydrazine, ketones | 60–75 | Moderate |

| Esterification | Carboxylic acid, methanol | 85–90 | High |

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing small-molecule inhibitors and antiviral agents . For instance, its ester group can be hydrolyzed to carboxylic acids for further functionalization .

Dyes and Pigments

Industrial applications leverage its aromatic structure to produce azo dyes, which exhibit vibrant colors and high stability. Modifications at the 5-position alter absorption spectra, enabling customization for textile and printing industries.

Table 2: Industrial Applications vs. Pharmaceutical Uses

| Application | Key Feature Utilized | Example Product |

|---|---|---|

| Dyes | Aromatic indole core | Textile azo dyes |

| Drug Development | Ester functionalization | Kinase inhibitors |

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modifications to the indole core could optimize bioavailability and target selectivity .

-

Clinical Trials: Validating anticancer and antimicrobial efficacy in vivo is critical for translational applications.

-

Green Synthesis: Developing catalytic methods to reduce waste in large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume